Chemical structure and properties of Methyl 2-(dimethoxymethyl)-3-methylbutanoate
Chemical structure and properties of Methyl 2-(dimethoxymethyl)-3-methylbutanoate
Topic: Chemical structure and properties of Methyl 2-(dimethoxymethyl)-3-methylbutanoate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Advanced Building Block for Heterocyclic Synthesis and Fragrance Chemistry[1]
Executive Summary
Methyl 2-(dimethoxymethyl)-3-methylbutanoate is a specialized organic intermediate belonging to the class of
This compound serves as a critical "masked" aldehyde in organic synthesis. Its primary utility lies in its ability to release a reactive electrophile (the
Chemical Identity & Structural Analysis[2][3][4][5][6]
| Property | Data |
| IUPAC Name | Methyl 2-(dimethoxymethyl)-3-methylbutanoate |
| Common Synonyms | Methyl 2-formyl-3-methylbutanoate dimethyl acetal; Methyl 2-dimethoxymethylisovalerate |
| Molecular Formula | C |
| Molecular Weight | 190.24 g/mol |
| Parent Compound | Methyl 2-formyl-3-methylbutanoate (CAS 20656-63-7) |
| Functional Groups | Ester (Methyl), Acetal (Dimethyl), Isopropyl (Steric bulk) |
Structural Logic
The molecule features a chiral center at the C2 position (alpha to the ester). However, it is typically utilized as a racemic mixture in synthesis because the stereocenter is often destroyed (via aromatization or enolization) during subsequent heterocyclic ring formation.
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Steric Bulk: The isopropyl group at C3 provides significant steric hindrance, influencing the regioselectivity of nucleophilic attacks at the adjacent carbonyls during condensation reactions.
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Stability: The acetal group protects the sensitive aldehyde from oxidation or premature polymerization, a common issue with free
-formyl esters.
Synthesis & Production Protocols
The synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate is a two-stage process. It begins with a crossed Claisen condensation, followed by acid-catalyzed acetalization.
Step 1: Crossed Claisen Condensation (Formylation)
Reactants: Methyl Isovalerate (Methyl 3-methylbutanoate) + Methyl Formate. Catalyst: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH). Mechanism: The enolate of methyl isovalerate attacks the carbonyl of methyl formate.
Step 2: Acetalization (Protection)
Reactants: Crude
Experimental Workflow (DOT Visualization)
Figure 1: Two-step synthetic pathway from commodity chemicals to the target acetal.
Protocol Validation (Self-Validating System)
To ensure the reaction has proceeded to completion:
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GC-MS Monitoring: The starting material (Methyl Isovalerate) appears early. The intermediate aldehyde appears as a broad peak (due to keto-enol tautomerism). The target acetal appears as a sharp, late-eluting peak.
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NMR Check:
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Aldehyde (Intermediate): Look for the enolic proton (~11-12 ppm) or aldehyde proton (~9.8 ppm).
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Acetal (Product): Disappearance of the aldehyde/enol signals and appearance of the acetal methine doublet (~4.5-4.8 ppm) and two distinct methoxy singlets (~3.3 ppm).
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Physical & Chemical Properties[2][3][4][5][10][11][12][13][14]
While specific experimental data for this acetal is often proprietary, the following properties are derived from structure-activity relationships (SAR) of homologous
| Property | Value (Estimated/Derived) |
| Physical State | Clear, colorless liquid |
| Odor | Fruity, green, ethereal (typical of branched esters/acetals) |
| Boiling Point | ~85-90°C at 10 mmHg (Predicted) |
| Density | ~0.98 - 1.02 g/mL |
| Solubility | Soluble in alcohols, ethers, CH |
| Flash Point | ~75-80°C (Combustible) |
| Stability | Stable under neutral/basic conditions. Hydrolyzes in aqueous acid.[2] |
Applications in Drug Discovery & Agrochemistry
Heterocycle Construction (Pyrimidine Synthesis)
The primary value of this molecule is as a 1,3-dielectrophile equivalent . Upon acid hydrolysis (in situ), it releases the
Mechanism:
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Deprotection: Acid cleaves the acetal to regenerate the aldehyde.
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Condensation: The nucleophilic nitrogen of an amidine attacks the aldehyde carbonyl (aldol-type addition).
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Cyclization: The second nitrogen attacks the ester carbonyl.
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Aromatization: Loss of water and alcohol yields the pyrimidine core.
This pathway is critical for synthesizing Valine-derived heterocycles , which are common motifs in:
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Antihypertensives: Angiotensin II receptor blockers.
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Fungicides: Strobilurin analogs where the central ring is modified.
Fragrance Industry
Like many branched esters and acetals, this compound likely possesses a complex odor profile .
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Ester moiety: Fruity/Berry notes.
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Acetal moiety: Green/Vegetal notes.
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Isopropyl group: Adds diffusiveness and volume.
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Potential Use: As a substantive top-note modifier in fruit flavors or fine fragrances.[1]
Safety & Handling Guidelines
As an industrial chemical intermediate, standard safety protocols for esters and acetals apply.
| Hazard Class | Description | Precaution |
| Flammability | Combustible Liquid (Class IIIA/IIIB).[1] Vapors may travel to ignition sources. | Ground all equipment. Use explosion-proof ventilation.[1] |
| Skin/Eye Irritation | Acetal hydrolysis on moist skin releases methanol and aldehyde. | Wear nitrile gloves and safety goggles. |
| Reactivity | Moisture sensitive (slow hydrolysis). Incompatible with strong oxidizers and strong acids. | Store under nitrogen atmosphere in a cool, dry place. |
References
-
PubChem Compound Summary. Methyl 2-formyl-3-methylbutanoate (Parent Aldehyde).[1][3] National Center for Biotechnology Information.
-
Organic Chemistry Portal.Synthesis of
-Keto Esters and Derivatives. (General methodology for formylation and acetalization).[2] -
ChemicalBook.Methyl 3-methyl-2-butenoate Synthesis.
-
Beilstein Journal of Organic Chemistry.Selective hydrolysis of
-oxo ketene acetals. (Mechanistic insights into acetal/ester reactivity).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Methyl 2-formyl-3-methylbutanoate | C7H12O3 | CID 12512051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one | C42H78N2O14 | CID 4580358 - PubChem [pubchem.ncbi.nlm.nih.gov]
